N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
This compound contains several functional groups including a benzo[d]thiazol-2-yl group, a tetrahydrocyclopenta[c]pyrazol-3-yl group, and a 5-nitrofuran-2-carboxamide group. Compounds with these functional groups are often involved in various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through coupling reactions, nucleophilic substitutions, or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group in the 5-nitrofuran-2-carboxamide moiety is often involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the compound .Scientific Research Applications
Antibacterial and Antifungal Applications
- Novel analogs, including derivatives of benzo[d]thiazol, have been synthesized and assessed for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations. These compounds have been subject to structure-activity relationship studies to optimize their antimicrobial efficacy (Palkar et al., 2017).
Anticancer Activities
- Research on benzothiazole derivatives has revealed potent antitumor agents showing significant in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of these compounds in cancer treatment (Yoshida et al., 2005).
Carbonic Anhydrase Inhibition
- Metal complexes of heterocyclic sulfonamide derivatives have demonstrated strong inhibitory properties against carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions associated with altered enzyme activity (Büyükkıdan et al., 2013).
Nitric Oxide Synthase Inhibition
- Studies have developed pyrazoline and thiadiazoline derivatives as inhibitors against different isoforms of nitric oxide synthase, indicating their potential use in conditions where modulation of nitric oxide levels is beneficial (Arias et al., 2018).
Mechanism of Action
Target of action
The compound contains a benzothiazole ring, which is a common structural motif in many biologically active compounds . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of action
For example, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Pharmacokinetics
Benzothiazole derivatives generally have favorable pharmacokinetic profiles .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the anti-inflammatory activity of some benzothiazole derivatives, it’s possible that this compound could also have anti-inflammatory effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c24-17(13-8-9-15(27-13)23(25)26)20-16-10-4-3-6-11(10)21-22(16)18-19-12-5-1-2-7-14(12)28-18/h1-2,5,7-9H,3-4,6H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZCERKTSLKTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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